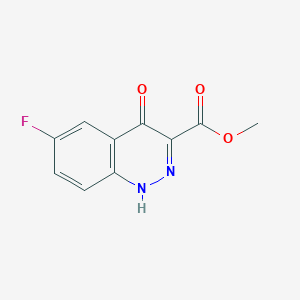![molecular formula C13H12N4O4S B2479730 2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 313250-98-5](/img/structure/B2479730.png)
2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is an intriguing organic compound that incorporates a variety of functional groups, offering significant versatility in synthetic and research applications. The compound features a triazole ring, a nitrophenyl group, and a prop-2-en-1-yl substituent, which collectively contribute to its diverse chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
Synthesizing 2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multi-step synthesis:
Formation of Triazole Core: Begins with the cyclization of an appropriate hydrazine and an alkyne.
Introduction of Nitrophenyl Group: Nitration reaction with appropriate aromatic precursors.
Allylation: Introduction of the prop-2-en-1-yl group through an alkylation reaction.
Attachment of Sulfanyl Acetic Acid: Final step usually involves the formation of a thioether linkage followed by carboxylation.
Industrial Production Methods
Industrial synthesis of this compound could use streamlined reaction pathways to increase yield and reduce steps. Large-scale production might employ flow chemistry or catalytic methods to enhance efficiency and lower production costs.
化学反应分析
Types of Reactions
Oxidation: Can be oxidized to introduce sulfone groups.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogenation or nitration on the aromatic ring.
Addition: Electrophilic addition reactions on the prop-2-en-1-yl group.
Common Reagents and Conditions
Oxidation: Using agents like potassium permanganate.
Reduction: Utilizing hydrogenation with palladium on carbon.
Substitution: Employing halogens (chlorine, bromine) in suitable solvents.
Addition: Utilizing acids or bases to facilitate addition reactions.
Major Products Formed
Oxidation Products: Sulfone derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various halogenated or nitrated derivatives.
Addition Products: Corresponding alcohols or halides.
科学研究应用
Chemistry
Synthesis Intermediate: Useful for creating more complex molecules due to its varied functional groups.
Analytical Chemistry: Standard for studying reaction mechanisms.
Biology
Enzyme Inhibition: Possible inhibitor for specific enzymes due to its complex structure.
Bioconjugation: Potential for labeling and tracking within biological systems.
Medicine
Pharmaceuticals: Investigated for potential therapeutic properties, especially in targeting specific pathways.
Drug Delivery: Component in designing drug delivery systems owing to its multi-functionality.
Industry
Material Science: Potential component in polymers and advanced materials due to its robust structure.
Catalysis: Used as a catalyst or catalyst precursor in various industrial chemical processes.
作用机制
The compound's mechanism of action is largely dependent on its functional groups:
Nitrophenyl Group: Engages in electron-withdrawing effects that can modulate reactivity.
Triazole Ring: Often interacts with biological targets through hydrogen bonding and pi-stacking.
Sulfanyl Group: Plays a role in binding to metal centers or forming complexes.
相似化合物的比较
Compared to other triazole-based compounds, 2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid stands out due to its specific combination of functional groups. For instance:
2-{[5-(Phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: Lacks the nitro and allyl groups, showing different reactivity.
2-{[5-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: Presence of a methyl group instead of a nitro group alters electronic properties and thus reactivity.
2-{[5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: Chlorine's electronegativity impacts reaction pathways differently.
List of Similar Compounds
2-{[5-(Phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
2-{[5-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
2-{[5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
This compound holds significant potential across various fields of scientific research due to its unique structure and reactivity profile.
属性
IUPAC Name |
2-[[5-(4-nitrophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4S/c1-2-7-16-12(14-15-13(16)22-8-11(18)19)9-3-5-10(6-4-9)17(20)21/h2-6H,1,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMBNQBVTQINDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide](/img/structure/B2479647.png)

![2-{[2-(6-Chloro-2-pyridinyl)hydrazino]carbonyl}benzenecarboxylic acid](/img/structure/B2479654.png)
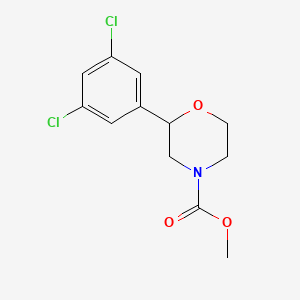
![N-[1-Propan-2-yl-3-(3,3,3-trifluoropropoxy)pyrazol-4-yl]prop-2-enamide](/img/structure/B2479657.png)
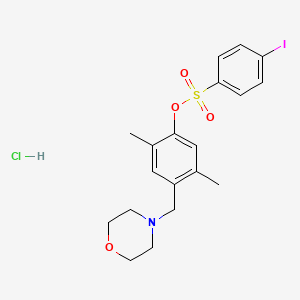
![Methyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2479661.png)
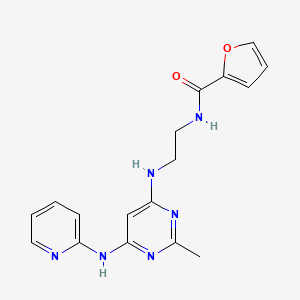
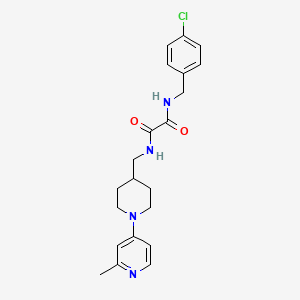
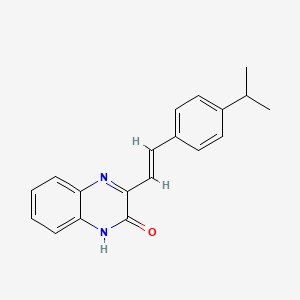
![5-((4-bromophenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2479665.png)
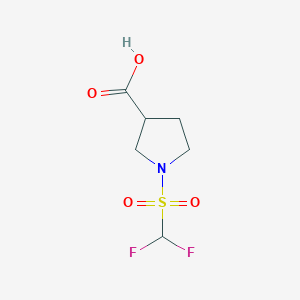
![(2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B2479668.png)
